3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume .Scientific Research Applications
Synthesis and Chemical Properties
Thiadiazole derivatives, including structures similar to the compound of interest, are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, Moss and Taylor (1982) discussed the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles, providing insight into the chemical behavior and synthetic utility of thiadiazole compounds (Moss & Taylor, 1982).
Biological Activities
Several studies have explored the biological activities of thiadiazole derivatives, including antimicrobial, antiproliferative, and nematocidal properties. For example, Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited promising anticancer activity against various human cancer cell lines, underlining the potential therapeutic applications of these compounds (Tiwari et al., 2017).
Structural Analysis and Docking Studies
Research has also focused on the structural analysis and molecular docking studies of thiadiazole derivatives to understand their interaction with biological targets. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing good nematocidal activity, highlighting the importance of structural modification in enhancing biological activity (Liu et al., 2022).
properties
IUPAC Name |
3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-12-3-4-13(14(8-12)25-2)16-21-22-17(26-16)20-15(23)9-5-10(18)7-11(19)6-9/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMCCRNWOJATIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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